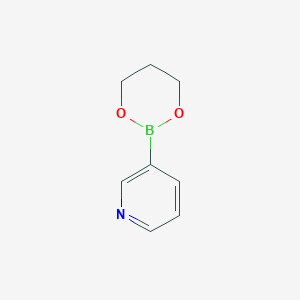

3-(1,3,2-二氧杂硼环-2-基)吡啶

描述

The compound 3-(1,3,2-Dioxaborinan-2-yl)pyridine is a synthetic intermediate that features a borate ester group and a nitrogen-containing heterocycle. It is relevant in the context of heterocyclic chemistry and has potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. For instance, a compound with a similar dioxaborolan-2-yl group was synthesized using nucleophilic substitution and Suzuki reactions, as detailed in the synthesis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . Another related heterocyclic system containing a dioxaborinine ring was prepared from a reaction involving arylboronic acid derivatives .

Molecular Structure Analysis

The molecular structure of compounds with the dioxaborolan-2-yl group has been characterized using various techniques, including single-crystal X-ray diffraction and spectroscopic methods such as MS, 1H NMR, and 13C NMR . The optimized crystal structure and conformational analysis have been performed using DFT calculations, providing insights into the geometric parameters and electronic properties of these compounds .

Chemical Reactions Analysis

The reactivity of pyridin-2-ylboron derivatives has been studied, revealing differences in chemical reactivity and stability between regioisomers. These differences have been attributed to the orientation of the dioxaborolane ring and the bond angles of the BO2 group, as well as the distribution of the HOMO and LUMO .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the dioxaborolan-2-yl group have been explored through various analyses. The vibrational spectral studies, including infrared spectrum analysis, provide information on the characteristic absorption bands, which are crucial for understanding the compound's reactivity and interactions . Additionally, the Hirshfeld analysis and MEP (molecular electrostatic potential) studies contribute to the understanding of the intermolecular interactions and electronic properties .

科学研究应用

分子结构和构象分析

- 分子结构测定:已经使用 X 射线衍射和核磁共振波谱分析了与 3-(1,3,2-二氧杂硼环-2-基)吡啶相关的化合物的分子结构和构象偏好,例如 2-甲基-5-硝基-5-溴-1,3,2-二氧杂硼环烷。这些研究有助于理解类似化合物的结构方面 (Khaibullina 等人,2015 年).

吡啶衍生物的化学和应用

- 吡啶衍生物的合成:吡啶衍生物化学的进展,包括其在自旋转换开关、生物医学传感器和催化等领域的合成和应用,非常显着。这包括使用吡啶衍生物开发功能材料 (Halcrow, 2014).

- 光电性质:对含有苯基咪唑并[1,5-a]吡啶的小分子的研究,与 3-(1,3,2-二氧杂硼环-2-基)吡啶密切相关,探索了它们的光电和电荷转移性质。这些研究对于有机半导体器件的开发至关重要 (Irfan 等人,2019 年).

配合物化学和配位

- 配位化学:吡啶衍生物已被用作配合物化学中的配体,在用于生物传感的镱发光化合物和具有独特性质的铁配合物中得到应用 (Halcrow, 2005).

硼酸和铃木偶联

- 硼酸合成:3-吡啶基硼酸的合成及其在铃木偶联中制备其他吡啶衍生物中的应用证明了吡啶基化合物在有机合成中的多功能性 (Li 等人,2005 年).

激发态和发光性质

- 激发态表征:对具有吡啶衍生物的 Ir(III) 基杂配体配合物的研究提供了对它们的激发态性质的见解,这对于在材料科学中的应用至关重要 (Avilov 等人,2007 年).

自旋态化学

- 自旋态分析:对铁(II)/二吡唑基吡啶配合物的研究产生了对它们的自旋态行为的新见解,这是材料科学和磁性应用中的一个关键方面 (Cook 等人,2015 年).

磷光有机发光二极管 (OLED)

- OLED 应用:与 3-(1,3,2-二氧杂硼环-2-基)吡啶相似的化合物 3-(1H-吡唑-1-基)吡啶已被用于开发用于高效率蓝色、绿色和白色磷光 OLED 的双极性主体材料 (Li 等人,2016 年).

安全和危害

The safety data sheet for “3-Pyridineboronic acid 1,3-propanediol ester” indicates that it is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, standard first aid measures such as moving the person to fresh air, washing off the substance with soap and water, flushing eyes with water, or rinsing the mouth with water are recommended .

属性

IUPAC Name |

3-(1,3,2-dioxaborinan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO2/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUZNOFTKGDLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400729 | |

| Record name | 3-(1,3,2-dioxaborinan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3,2-Dioxaborinan-2-yl)pyridine | |

CAS RN |

131534-65-1 | |

| Record name | 3-(1,3,2-dioxaborinan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)

![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)